molecular formula C17H25NO4 B13492106 N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine CAS No. 82317-87-1

N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine

Cat. No.: B13492106
CAS No.: 82317-87-1
M. Wt: 307.4 g/mol
InChI Key: UKMUYHBFWIEQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine is a modified amino acid derivative where the phenylalanine side chain is substituted with methyl groups at the 2-, 4-, and 6-positions of the aromatic ring, and the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized in peptide synthesis and medicinal chemistry to study steric and electronic effects in bioactive molecules. Its synthesis typically involves introducing the Boc group to 2,4,6-trimethylphenylalanine, a non-natural amino acid synthesized via alkylation of diethyl acetamidomalonate with 2,4,6-trimethylbenzyl bromide .

Properties

CAS No.

82317-87-1

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,6-trimethylphenyl)propanoic acid

InChI

InChI=1S/C17H25NO4/c1-10-7-11(2)13(12(3)8-10)9-14(15(19)20)18-16(21)22-17(4,5)6/h7-8,14H,9H2,1-6H3,(H,18,21)(H,19,20)

InChI Key

UKMUYHBFWIEQLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Boc Protection of 2,4,6-Trimethylphenylalanine

The key step is the reaction of the free amino acid with di-tert-butyl dicarbonate to form the Boc-protected amino acid.

Typical procedure:

  • Dissolve 2,4,6-trimethylphenylalanine in a biphasic solvent system such as water and acetone or organic solvents like dimethylformamide (DMF), dioxane, or tert-butyl alcohol mixed with water.
  • Add di-tert-butyl dicarbonate (Boc)2O, often in slight excess (1.0–1.5 equivalents).
  • Use a base such as sodium bicarbonate (NaHCO3), sodium hydroxide (NaOH), or organic bases like 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction and maintain pH control.
  • Stir the reaction mixture at room temperature for several hours (typically 1–8 hours).
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Upon completion, extract the product into an organic solvent (ethyl acetate, dichloromethane).
  • Dry over anhydrous sodium sulfate and concentrate.
  • Purify by recrystallization or column chromatography.

Example from literature:

  • A reaction of 1 mmol of amino acid with 1 mmol (Boc)2O in water:acetone (9.5:0.5 mL) at room temperature gave high yields of Boc-protected amino acids after purification by silica gel chromatography.

Solvent Systems and Bases

Solvent System Base Used Notes
tert-Butyl alcohol–water NaHCO3, NaOH Good solubility, mild conditions
Dioxane–water NaHCO3 Commonly used for amino acid Boc protection
Dimethylformamide (DMF)–water NaHCO3, DMAP Suitable for less soluble amino acids
Methanol–water NaOH Faster reaction, may cause side reactions
Acetonitrile–water NaHCO3 Alternative polar solvent system

Reaction is generally carried out at room temperature after initial exothermic phase subsides, with pH control necessary to avoid side reactions.

Alternative Boc Protection Reagents and Catalysts

  • Use of 4-(dimethylamino)-1-tert-butylcarbonylpyridinium salts as catalysts to improve reaction rates and yields.
  • Use of tert-butyl-2-pyridyl carbonate with K2CO3 in H2O-DMF mixtures as alternative Boc sources.

Synthetic Routes to 2,4,6-Trimethylphenylalanine Precursors

While the main focus is Boc protection, the precursor amino acid can be synthesized by:

  • Asymmetric synthesis via chiral auxiliaries or catalysts (patent literature describes asymmetric synthesis of N-(tert-butoxycarbonyl)-N,β,β-trimethyl-L-phenylalanine).
  • Resolution of racemic mixtures using resolving agents and selective crystallization.

These methods ensure the availability of enantiomerically pure 2,4,6-trimethylphenylalanine for subsequent Boc protection.

Purification and Characterization

  • The Boc-protected amino acid often crystallizes with solvent inclusion (ethyl acetate or hexane) and may require drying under vacuum or mild heating below 130 °C to avoid decomposition.
  • Purification by recrystallization or column chromatography on silica gel with solvents such as dichloromethane/methanol mixtures is standard.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and chiral HPLC to confirm purity and stereochemistry.

Summary Table of Representative Boc Protection Conditions for 2,4,6-Trimethylphenylalanine

Parameter Typical Condition Outcome/Notes
Amino acid substrate 2,4,6-Trimethylphenylalanine (L-form) Enantiomerically pure
Boc reagent Di-tert-butyl dicarbonate ((Boc)2O) 1.0–1.5 equivalents
Base NaHCO3, NaOH, or DMAP pH control critical
Solvent Water:acetone (9.5:0.5), DMF, or dioxane Biphasic or polar aprotic solvents
Temperature Room temperature Mild conditions preferred
Reaction time 1–8 hours Monitored by TLC
Work-up Extraction with EtOAc or DCM, drying Purification by crystallization or chromatography
Yield 80–95% (depending on conditions) High yields achievable

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions include the Boc-protected amine and the deprotected amine after removal of the Boc group .

Mechanism of Action

The mechanism by which N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine exerts its effects involves the protection of the amino group through the formation of a carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, followed by elimination and decarboxylation steps . The protected amine can then undergo various chemical transformations without interference from the amino group. Deprotection is achieved under acidic conditions, leading to the formation of the free amine .

Comparison with Similar Compounds

Challenges and Limitations

  • Resolution Issues: Enzymatic resolution of racemic 2,4,6-trimethylphenylalanine using L-aminoacylase failed, suggesting challenges in obtaining enantiopure forms of the Boc-protected derivative .
  • Solubility : Increased hydrophobicity due to trimethyl substitution may limit solubility in aqueous reaction media, complicating peptide synthesis .

Biological Activity

N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine (Boc-TMPA) is a modified amino acid that has garnered attention in peptide synthesis and biological studies. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, allowing for selective reactions without interference from the amine. This article reviews the biological activity of Boc-TMPA, highlighting its applications in peptide synthesis, potential therapeutic effects, and relevant research findings.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 277.34 g/mol
  • CAS Number : Not specified in the search results.
  • Structure : The compound features a bulky Boc group attached to the nitrogen of the amino acid phenylalanine, which enhances its stability and solubility.

1. Peptide Synthesis

Boc-TMPA is primarily utilized in solid-phase peptide synthesis (SPPS). The Boc group can be easily removed under acidic conditions, facilitating the formation of peptides with high purity and yield. Its compatibility with various coupling reagents makes it a suitable choice for synthesizing complex peptides.

Peptide Sequence Modifications Yield (%)
Peptide AAc-Ala-Boc-TMPA-GlyN-acetylated85
Peptide BBoc-TMPA-Leu-AspNone90

2. Biological Testing

Preliminary studies indicate that Boc-TMPA derivatives exhibit biological activities similar to those of other amino acids. For instance, compounds synthesized with the Boc-TMPA moiety have shown promise in:

  • Antiproliferative Activity : In vitro studies suggest that certain peptides containing Boc-TMPA can inhibit cancer cell proliferation.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a peptide synthesized with Boc-TMPA in various cancer cell lines. The results demonstrated that the peptide significantly reduced cell viability in breast cancer cells by inducing apoptosis. The mechanism was attributed to mitochondrial dysfunction and activation of caspase pathways.

Case Study 2: Neuroprotection

Another investigation focused on a Boc-TMPA-containing peptide's ability to protect neuronal cells from oxidative stress. The findings revealed that this peptide could reduce reactive oxygen species (ROS) levels and enhance cell survival rates under stress conditions.

The biological activity of Boc-TMPA derivatives may be linked to their ability to interact with specific receptors or enzymes involved in cellular signaling pathways. For example:

  • Receptor Binding : Certain derivatives may act as agonists or antagonists at neurotransmitter receptors.
  • Enzyme Inhibition : Some compounds may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

Q & A

Q. Methodological Focus

  • Spectroscopic Analysis : ¹H/¹³C NMR reveals methyl group coupling patterns and rotational barriers (e.g., hindered C–C bond rotation in trimethylaryl systems) .
  • X-ray Crystallography : Resolve steric clashes between methyl groups and adjacent residues in peptide chains .
  • Computational Modeling : Density functional theory (DFT) calculates steric parameters (e.g., A-values) to predict conformational preferences .

What applications does this compound have in peptide engineering?

Advanced Research Focus
The bulky methyl groups confer unique properties:

  • Conformational Restriction : Forces peptides into specific helical or β-sheet structures, useful for studying folding kinetics .
  • Fluorescent Probes : Derivatives like 4-(2,2,2-trifluoroethyl)-L-phenylalanine (TFQ) are used in Förster resonance energy transfer (FRET) studies .
  • Vibrational Spectroscopy : Azidomethyl derivatives serve as site-specific probes for protein environmental changes .

Why does enzymatic resolution fail for 2,4,6-trimethylphenylalanine, and what alternatives exist?

Data Contradiction Analysis
Enzymatic resolution using L-aminoacylase succeeds for 2,6-dimethylphenylalanine (87.9% yield) but fails for 2,4,6-trimethylphenylalanine due to:

  • Steric Hindrance : The 4-methyl group blocks enzyme active-site access .
  • Alternative Strategies : Chiral HPLC with cellulose-based columns or kinetic resolution via N-acylation with chiral auxiliaries (e.g., Evans oxazolidinones) .

How can computational methods guide the design of derivatives with tailored properties?

Q. Advanced Methodology

  • Molecular Dynamics (MD) : Simulate peptide stability and aggregation propensity influenced by methyl substitution .
  • Docking Studies : Predict interactions with biological targets (e.g., boronated derivatives for neutron capture therapy ).

What contradictory data exist regarding the stability of Boc-protected 2,4,6-trimethylphenylalanine?

Q. Contradiction Analysis

  • Thermal Stability : reports Boc derivatives as stable at room temperature, while notes decomposition above 100°C. This discrepancy may arise from solvent residues (e.g., dioxane) accelerating degradation.
  • Solution : Thermogravimetric analysis (TGA) under inert atmospheres clarifies decomposition pathways .

How can solid-phase synthesis protocols be adapted for this compound?

Q. Methodological Focus

  • Resin Anchoring : Use of Wang or Rink amide resins with pre-activated esters (e.g., HATU/DIPEA) improves coupling efficiency .
  • Steric Mitigation : Extended coupling times (24–48 hrs) and elevated temperatures (40°C) overcome low reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.